1H-Dibenzo(A,H)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Dibenzo(A,H)fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It consists of three fused benzene rings, forming a unique structure that is of significant interest in various scientific fields. This compound is known for its stability and distinctive chemical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(A,H)fluorene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the iodine-mediated synthesis of benzo[a]fluorenones from yne-enones involves heating the reactants under reflux in acetic acid . This method highlights the versatility of iodine in mediating complex organic transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo(A,H)fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Reagents like halogens and nitrating agents are often used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield hydrogenated derivatives.
Scientific Research Applications
1H-Dibenzo(A,H)fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs and their derivatives.
Biology: Research into its biological effects, including potential carcinogenicity, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of advanced materials, including optoelectronic devices.
Mechanism of Action
The mechanism by which 1H-Dibenzo(A,H)fluorene exerts its effects involves interactions with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
13H-Dibenzo(A,H)fluorene: Another PAH with a similar structure but different properties.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
Fluoranthene: Another PAH with a similar structure but different reactivity.
Uniqueness: 1H-Dibenzo(A,H)fluorene is unique due to its specific structure and stability, which make it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific studies .
Properties
CAS No. |
23143-01-3 |
---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1,3,5,7,9,13,16,18,20-nonaene |
InChI |
InChI=1S/C21H16/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-7,9-12,17H,8,13H2 |
InChI Key |
HAKYSSYZNTVJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3CC4C=C5C=CC=CC5=CC4=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.